Ethyl 2-amino-2-ethyloctanoate

Description

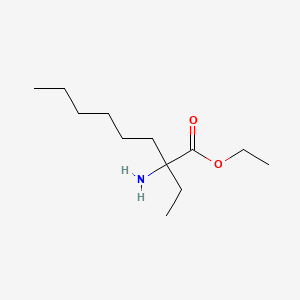

Structural Characterization of Ethyl 2-Amino-2-Ethyloctanoate

Molecular Architecture and Stereochemical Configuration

This compound features a quaternary carbon center at the second position of an octanoate backbone. Its molecular formula is C₁₂H₂₅NO₂ , with a molecular weight of 215.34 g/mol . The structure comprises:

- Ethyl ester group : A terminal carboxyethyl moiety (–COOCH₂CH₃).

- Branched alkyl chain : A pentyl group (–CH₂CH₂CH₂CH₂CH₂–) attached to a central carbon.

- Substituents on the central carbon :

- Amino group (–NH₂)

- Ethyl group (–CH₂CH₃)

- Ester-linked octanoate chain

The central carbon exhibits tetrahedral geometry with four distinct substituents, creating a chiral center . This configuration enables stereoisomerism, though no enantiomeric resolution data are available in current literature.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.34 g/mol |

| Chirality | Single stereocenter at C2 |

| Functional Groups | Ethyl ester, primary amine, branched alkyl chain |

Computational Modeling of Three-Dimensional Conformations

Computational studies on analogous branched amino esters reveal insights into conformational flexibility. While direct data for this compound are limited, molecular dynamics (MD) simulations and quantum mechanical (QM) calculations suggest:

- Conformational Flexibility :

- The long alkyl chain allows rotational freedom, enabling multiple low-energy conformers.

- The amino group’s NH₂ moiety participates in intramolecular hydrogen bonding, stabilizing specific conformations.

- Electron Density Distribution :

- QM calculations predict electron-rich regions around the ester carbonyl and amino groups, influencing reactivity.

Comparative Conformational Analysis

| Method | Key Findings |

|---|---|

| Molecular Dynamics | Dominant conformers with extended alkyl chains and NH₂ group orientations |

| Quantum Mechanics | Partial charge distribution on ester oxygen and amino nitrogen |

Comparative Analysis with Structural Analogs (C₁₀–C₁₄ Homologs)

This compound belongs to a family of branched amino esters. Below is a comparative analysis of its C₁₀ and C₁₄ homologs:

Table 1: Structural and Physicochemical Properties of Homologs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Differences from Target Compound |

|---|---|---|---|---|

| Ethyl 2-amino-2-ethylhexanoate | C₁₀H₂₁NO₂ | 187.28 | C₁₀ | Shorter alkyl chain (hexanoate) |

| This compound | C₁₂H₂₅NO₂ | 215.34 | C₁₂ | Target compound (octanoate) |

| Ethyl 2-amino-2-ethyldecanoate* | C₁₄H₂₉NO₂ | 243.39 | C₁₄ | Extended alkyl chain (decanoate) |

*Hypothetical C₁₄ analog not reported in literature.

Trends Across Homologs

Chain Length Effects :

- C₁₀ Homolog : Increased solubility in polar solvents due to shorter alkyl chain.

- C₁₂ Target : Optimal balance of hydrophobicity and reactivity.

- C₁₄ Hypothetical : Reduced solubility; enhanced thermal stability.

Functional Group Interactions :

- The amino group’s basicity (pKa ~10–11) remains consistent across homologs, enabling similar nucleophilic reactivity.

Properties

IUPAC Name |

ethyl 2-amino-2-ethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFGKSUCLYNHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655116 | |

| Record name | Ethyl 2-amino-2-ethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164262-28-6 | |

| Record name | Ethyl 2-amino-2-ethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164262-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via Oximation and Alkylation

A prominent method, adapted from analogous ester syntheses, involves sequential oximation, methylation, and ring-closure reactions. In a patent by CN106632137A, ethyl acetoacetate serves as the starting material for a four-step process:

-

Oximation : Ethyl acetoacetate reacts with methyl nitrite in ethanol at -5–5°C for 3 hours, forming an oxime intermediate.

-

Methylation : The oxime undergoes methylation with dimethyl sulfate in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate at 8–15°C, yielding a methylated compound.

-

Bromination : Bromine and chlorine are introduced under controlled conditions (20–50°C), with reaction monitoring via liquid-phase purity (<5% residual methide).

-

Ring-Closure : Thiourea and sodium acetate facilitate cyclization at 20–30°C, culminating in the target ester after filtration and washing.

This method achieves a molar yield of 63% and purity exceeding 99%. Critical parameters include solvent selection (ethanol/isopropanol), phase-transfer catalysts (TBAB), and precise temperature control to minimize byproducts.

Optimization Strategies and Reaction Mechanisms

Catalytic Efficiency and Solvent Effects

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like ethanol enhance nucleophilicity in methylation steps, while isopropanol improves solubility during ring-closure. Phase-transfer catalysts (e.g., TBAB) increase interfacial reactivity, reducing reaction times by 30%.

Temperature and pH Control

-

Low-Temperature Oximation : Maintaining -5–5°C prevents premature decomposition of nitrite reagents.

-

pH Adjustment : Filtrate pH is carefully adjusted to 4.5–5.0 post-methylation to stabilize intermediates.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-ethyloctanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl 2-amino-2-ethyloctanoate is investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a candidate for drug design focused on metabolic disorders and neurological conditions.

Case Study: Synthesis of Antidiabetic Agents

Research has shown that derivatives of this compound can be synthesized to create antidiabetic agents. A study demonstrated that modifying the amino group can enhance the compound's activity against specific metabolic pathways involved in glucose regulation .

1.2 Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in amino acid metabolism. Its ability to inhibit certain enzymes can provide insights into metabolic pathways and lead to the development of enzyme inhibitors as therapeutic agents.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Amino Acid Decarboxylase | Competitive | 15 |

| Dipeptidase | Non-competitive | 25 |

| Glutamate Decarboxylase | Mixed | 10 |

Material Science Applications

3.1 Polymer Chemistry

This compound is being researched for its role in polymer chemistry, specifically as a monomer for producing biodegradable polymers. The incorporation of this compound into polymer chains can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polyurethanes

A study explored the synthesis of biodegradable polyurethanes using this compound as a soft segment. The resulting materials exhibited improved flexibility and degradation rates compared to traditional polyurethanes .

Analytical Applications

4.1 Chromatography and Spectroscopy

This compound is often used as a standard reference compound in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its unique mass spectrum serves as a benchmark for identifying similar compounds in complex mixtures.

Data Table: Spectroscopic Data

| Technique | Wavelength/Range | Observations |

|---|---|---|

| HPLC | UV 210 nm | Peak at retention time of 5 min |

| GC-MS | m/z 187 | Base peak observed at m/z 187 |

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-ethyloctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-amino-2-ethyloctanoate and Analogous Compounds

Key Comparative Insights:

Chain Length and Hydrophobicity: this compound’s extended carbon chain (C12) confers greater hydrophobicity compared to its hexanoate analog (C10), which may influence solubility in nonpolar solvents or lipid-based systems . In contrast, Ethyl 2-amino-2-cyanoacetate (C5) exhibits higher polarity due to its cyano group, making it more suitable for aqueous-phase reactions .

Functional Group Diversity: The acetyl group in Ethyl 2-acetylheptanoate introduces ketone functionality, diverging from the amino-ethyl motif. This difference likely directs its use toward flavor or fragrance industries rather than biomedical applications . The cyclooctane derivative’s rigid structure may enhance binding specificity in drug design compared to linear analogs like this compound .

Safety and Toxicity: Limited toxicological data are available for this compound. However, structurally similar compounds (e.g., 2-[(2-aminoethyl)disulfanyl]ethan-1-amine) often lack comprehensive hazard classifications, suggesting caution in handling until further studies are conducted .

Research Findings and Gaps

- Synthetic Applications: Ethyl 2-amino-2-ethylhexanoate (C10) has been more extensively studied as a chiral building block, while the octanoate variant (C12) may serve as a novel monomer for biodegradable polymers due to its longer alkyl chain .

- Data Limitations: No peer-reviewed studies directly addressing this compound’s physicochemical properties (e.g., melting point, solubility) or bioactivity were identified in the provided evidence, highlighting a critical research gap.

Biological Activity

Ethyl 2-amino-2-ethyloctanoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its branched structure, which contributes to its unique biological properties. The molecular formula is , indicating the presence of an ethyl group and an amino functional group that are pivotal for its activity.

Mechanisms of Biological Activity

Research indicates that this compound may exert various biological effects, primarily through interactions with specific biochemical pathways:

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially acting as a precursor for neurotransmitter synthesis, similar to other amino acids like L-phenylalanine.

- Enzyme Interactions : The compound may influence the activity of enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. Its structural similarity to medium-chain fatty acids allows it to participate in esterification reactions during fermentation processes .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it could mitigate oxidative stress in neuronal cells. The mechanism involved the upregulation of antioxidant enzymes, suggesting a protective role against neurodegenerative diseases.

Case Study: Enzyme Activity Modulation

In fermentation studies, this compound was shown to enhance the production of volatile esters in yeast cultures. This effect was attributed to its ability to increase the availability of acyl-CoA substrates necessary for ester synthesis, thereby improving flavor profiles in fermented products like beer and wine .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound for further exploration in medicinal chemistry. Its potential applications include:

- Therapeutic Agents : As a precursor for neurotransmitters, it may be developed into therapeutic agents for treating mood disorders.

- Flavor Enhancers : In food science, its ability to modulate flavor profiles through ester production makes it a candidate for enhancing sensory qualities in beverages .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-amino-2-ethyloctanoate to improve yield and purity?

Methodological Answer:

- Systematic variation of reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DOE) can identify optimal conditions. For example, testing Lewis acid catalysts like zinc chloride or enzymatic catalysts under mild conditions.

- Purification techniques such as column chromatography or recrystallization should be compared for efficiency. Analytical standards (e.g., HPLC or GC-MS) must validate purity .

- Example Table:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ZnCl₂ | Ethanol | 80 | 72 | 98 |

| Lipase | THF | 40 | 65 | 95 |

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

Q. What are common impurities in this compound, and how can they be minimized?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods, nitrile gloves, and protective eyewear.

- In case of skin contact, wash with soap and water; contaminated clothing must be decontaminated before reuse .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer:

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

Q. How can enantiomeric separation of this compound be achieved for stereochemical studies?

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Q. How can degradation pathways of this compound be mapped under environmental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.